NMS-P715 analog

Kinase Selectivity Off-Target Effects MPS1 Inhibition

NMS-P715 analog (CAS 1202055-34-2) is a next-generation MPS1/TTK inhibitor engineered for superior kinome selectivity: significantly reduced off-target activity against Aurora-A and CDK2 compared to the parent NMS-P715 eliminates confounded phenotypes in mitosis studies. This ATP-competitive probe is exquisitely sensitive to the C604Y gatekeeper mutation—unlike reversine—enabling definitive resistance-model generation via chronic low-dose exposure. With 37% oral bioavailability in mice and proven tolerability in A2780, A375, and HCT116 xenograft models, it is the pragmatic choice for long-term in vivo oncology programs requiring convenient oral gavage dosing. Trust this analog for clean, interpretable spindle assembly checkpoint data and translational drug-resistance research.

Molecular Formula C35H39F3N8O3
Molecular Weight 676.73
CAS No. 1202055-34-2
Cat. No. B609611
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNMS-P715 analog
CAS1202055-34-2
SynonymsNMSP715;  NMSP715;  NMSP715;  NMSP 715.
Molecular FormulaC35H39F3N8O3
Molecular Weight676.73
Structural Identifiers
SMILESCCC1=C(C(=CC=C1)CC)NC(=O)C2=NN(C3=C2CCC4=CN=C(N=C43)NC5=C(C=C(C=C5)C(=O)NC6CCN(CC6)C)OC)C
InChIInChI=1S/C35H42N8O3/c1-6-21-9-8-10-22(7-2)29(21)39-34(45)31-26-13-11-24-20-36-35(40-30(24)32(26)43(4)41-31)38-27-14-12-23(19-28(27)46-5)33(44)37-25-15-17-42(3)18-16-25/h8-10,12,14,19-20,25H,6-7,11,13,15-18H2,1-5H3,(H,37,44)(H,39,45)(H,36,38,40)
InChIKeyJFOAJUGFHDCBJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Appearancesolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





NMS-P715 Analog (1202055-34-2): A Selective and Orally Bioavailable MPS1/TTK Kinase Inhibitor for Oncology Research Procurement


NMS-P715 analog (Compound 14, CAS 1202055-34-2) is a potent and selective small-molecule inhibitor of the monopolar spindle 1 (MPS1/TTK) kinase, a critical component of the spindle assembly checkpoint (SAC) [1]. It functions as an ATP-competitive inhibitor, demonstrating high specificity for MPS1 over a broad panel of kinases and exhibiting oral bioavailability in preclinical models [2]. This compound is a structural analog of the parent compound NMS-P715 (CAS 1202055-32-0), a well-characterized MPS1 inhibitor [3]. As a research tool, NMS-P715 analog is widely used to investigate MPS1-dependent cellular mechanisms, including mitotic progression, chromosomal instability, and DNA damage response pathways, and is a key probe for validating MPS1 as a therapeutic target in various cancers [4].

Why MPS1 Kinase Inhibitors Are Not Interchangeable: The Case for NMS-P715 Analog Over Other MPS1 Probes


The MPS1 kinase domain is a complex and dynamic target, and subtle structural variations among inhibitors profoundly affect their binding mode, kinase selectivity profile, and, critically, their ability to overcome drug-resistant mutations. Generic substitution among MPS1 inhibitors (e.g., NMS-P715, AZ3146, reversine, CCT251455) is not scientifically valid because these compounds are not functionally equivalent [1]. Key differentiators include their binding kinetics (e.g., reversible vs. irreversible), off-target profiles which can lead to distinct cellular phenotypes, and their susceptibility to resistance-conferring mutations in the MPS1 ATP-binding pocket [2]. Selecting a specific MPS1 inhibitor like NMS-P715 analog for a research project requires a careful evaluation of these quantitative performance metrics to ensure the chosen tool matches the specific experimental hypothesis, rather than assuming class-wide activity [3].

NMS-P715 Analog: A Quantitative Evidence Guide for Scientific Selection Against Key Comparators


Differential Kinase Selectivity Profile: NMS-P715 Analog vs. Parent NMS-P715

NMS-P715 analog demonstrates a distinct kinase selectivity profile compared to its parent compound, NMS-P715 (CAS 1202055-32-0). While both are MPS1 inhibitors, the analog shows reduced off-target activity against Aurora-A, CDK2/A, and PLK1. This improved selectivity reduces potential confounding effects in cell-based assays where these kinases play a role [1].

Kinase Selectivity Off-Target Effects MPS1 Inhibition

Binding Affinity and Resistance Profile: NMS-P715 Analog vs. Reversine and AZ3146

NMS-P715 and its analog Cpd-5 exhibit a unique susceptibility to the clinically relevant MPS1 C604Y gatekeeper mutation, a property not shared by all MPS1 inhibitors. This makes NMS-P715 a valuable tool for studying acquired resistance mechanisms. In contrast, the well-characterized MPS1 inhibitor reversine retains affinity for the MPS1 C604Y mutant, demonstrating a distinct binding mode [1] [2].

Drug Resistance Binding Kinetics C604Y Mutation

In Vivo Pharmacokinetics and Oral Bioavailability: NMS-P715 vs. Common Kinase Inhibitor Standards

NMS-P715 analog possesses favorable pharmacokinetic (PK) properties, including oral bioavailability, which is a key advantage for in vivo oncology studies. Its bioavailability of 37% in mice is a critical parameter for planning dosing regimens and is notably higher than many other tool kinase inhibitors that require intraperitoneal or intravenous administration, thereby reducing animal stress and experimental variability [1].

Pharmacokinetics Oral Bioavailability In Vivo Efficacy

Cancer Cell Line Sensitivity Profile: Differential Potency Compared to Parent Compound

The NMS-P715 analog demonstrates potent, single-digit micromolar antiproliferative activity against a panel of cancer cell lines. Its potency in the A2780 human ovarian carcinoma cell line is distinct from that of the parent compound, offering a tool with a different cellular efficacy profile for comparative studies [1] [2].

Cancer Cell Lines Antiproliferative Activity A2780 Cells

Recommended Research and Industrial Application Scenarios for NMS-P715 Analog (1202055-34-2)


Elucidating MPS1-Specific Functions in Mitosis Without Confounding Aurora-A or CDK2/A Inhibition

Utilize NMS-P715 analog in live-cell imaging and biochemical assays to study the immediate and direct consequences of MPS1 inhibition on the spindle assembly checkpoint, kinetochore-microtubule attachments, and mitotic timing. Its improved selectivity profile over Aurora-A and CDK2/A compared to the parent compound NMS-P715 (as detailed in Section 3, Evidence Item 1) makes it a superior choice for isolating MPS1's specific roles, minimizing off-target effects that could confound data interpretation [1].

Investigating Acquired Resistance to MPS1 Kinase Inhibitors Using the C604Y Gatekeeper Mutation

Employ NMS-P715 analog as a 'resistance-probe' to model and study the mechanisms of acquired resistance to MPS1-targeted therapies. As established in Section 3 (Evidence Item 2), this compound is highly sensitive to the C604Y mutation, unlike reversine. This property is invaluable for generating resistant cell line models via chronic, low-dose exposure and for conducting comparative structural biology studies to understand how mutations in the ATP-binding pocket abrogate inhibitor binding, which is critical for designing next-generation MPS1 inhibitors [2] [3].

In Vivo Efficacy Studies in Subcutaneous Xenograft Models Requiring Oral Dosing

For preclinical oncology studies involving subcutaneous tumor xenografts (e.g., A2780 ovarian, A375 melanoma, or HCT116 colon cancer models), NMS-P715 analog is an optimal choice due to its demonstrated oral bioavailability (37% in mice) and in vivo tolerability. This pharmacokinetic property, as quantified in Section 3 (Evidence Item 3), allows for convenient and less stressful oral gavage dosing over extended treatment periods, which is a significant practical advantage over MPS1 inhibitors that require intravenous or intraperitoneal administration [4].

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